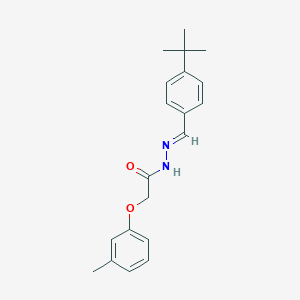![molecular formula C15H13ClN2OS B5538665 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)
4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, involves characterizations like IR, H and C-NMR, mass spectrometry, and elemental analysis, with the structure confirmed through single-crystal X-ray diffraction data (Saeed et al., 2010). This provides a foundation for understanding the synthesis routes and analytical methods applicable to 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
Molecular Structure Analysis
The molecular structure of similar compounds reveals crystallization in specific space groups with defined unit cell dimensions, indicating the importance of intramolecular hydrogen bonds and the molecular geometry's impact on the compound's properties and stability (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds with similar frameworks undergo various reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, formamide, and others, leading to the formation of new derivatives. The reaction pathways and the resultant compounds' structures are confirmed through spectral data, providing insights into potential chemical reactions and properties of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and crystalline forms, can be inferred from studies like those on TKS159, where polymorphs exhibit distinct characteristics in X-ray powder diffractometry, thermal analysis, and spectroscopic analyses (Yanagi et al., 2000). This provides a basis for understanding the physical properties of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
科学的研究の応用
Anticancer Properties
A notable study synthesized derivatives of indapamide, including 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, demonstrating proapoptotic activity against melanoma cell lines. Among these compounds, one exhibited significant growth inhibition and was investigated for its anticancer activity, showing potential as an inhibitor of human carbonic anhydrase isoforms relevant to cancer physiology (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
Research on the antimicrobial activity of derivatives related to 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been conducted, with studies indicating that certain derivatives exhibit antibacterial and antifungal properties. This suggests the potential for developing new antimicrobial agents based on the chemical structure of these compounds (G. Naganagowda & A. Petsom, 2011).
Anticonvulsant Effects
Another area of research involves the synthesis and evaluation of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide derivatives for anticonvulsant activity. Studies have reported the synthesis of compounds with potential efficacy against seizures, contributing to the exploration of new treatments for epilepsy and related disorders (K. Scott et al., 1993).
Insecticidal Activity
Derivatives of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have also been investigated for their insecticidal properties, particularly against mosquitoes. Studies have identified compounds with promising activity, offering potential for controlling mosquito populations and reducing the spread of mosquito-borne diseases (C. Schaefer et al., 1978).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .
特性
IUPAC Name |
4-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRKDAKKUXDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)
![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)


![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)
![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)